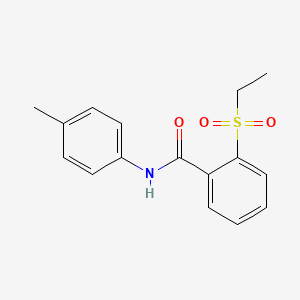
2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfonyl group attached to the benzene ring and a 4-methylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide typically involves the following steps:
Formation of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced to the benzene ring through a sulfonation reaction using ethylsulfonyl chloride and a suitable base such as pyridine.
Amide Formation: The amide bond is formed by reacting the sulfonated benzene derivative with 4-methylphenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.
Biological Studies: It can serve as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with target proteins, while the benzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)-N-(4-methylphenyl)benzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(ethylsulfonyl)-N-(4-chlorophenyl)benzamide: Similar structure but with a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
2-(ethylsulfonyl)-N-(4-methylphenyl)benzamide is unique due to the presence of both the ethylsulfonyl and 4-methylphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3S/c1-3-21(19,20)15-7-5-4-6-14(15)16(18)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
SPOGPRHNAHJTDY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11158762.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11158766.png)
![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11158768.png)
![isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11158771.png)
![8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11158774.png)
![3-hydroxy-4-methyl-2-[(3-methylpiperidino)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B11158786.png)
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-D-isoleucine](/img/structure/B11158787.png)
![7-[(3-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11158795.png)
![7-[(2,4-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11158809.png)
![4-ethyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11158813.png)
![trans-N-(3-bromophenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11158814.png)
![N-[4-(pentylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B11158821.png)
![3-hexyl-4-methyl-7-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]ethoxy}-2H-chromen-2-one](/img/structure/B11158829.png)
